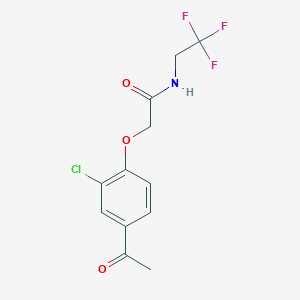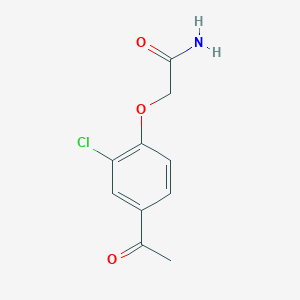![molecular formula C18H21N3O3 B7632211 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a cyclohexane-based amino acid derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to exhibit low toxicity and high selectivity towards bacterial, fungal, and cancer cells. It has also been shown to be stable under various conditions, making it a promising candidate for drug development. 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to exhibit good solubility in water, making it easy to administer.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has several advantages for lab experiments. It is easy to synthesize, and its stability and solubility make it easy to handle. However, 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has some limitations as well. Its mechanism of action is not fully understood, and its selectivity towards different types of cells needs to be further investigated.
Orientations Futures
There are several future directions for 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid research. One of the most promising areas is drug discovery. 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has shown potential as a lead compound for the development of novel antibacterial, antifungal, and anticancer drugs. Another area of research is the development of novel materials using 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid. 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to exhibit unique properties that make it a promising candidate for the synthesis of polymers and hydrogels. Further research is needed to fully understand the mechanism of action of 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid and its selectivity towards different types of cells.
Méthodes De Synthèse
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid can be synthesized using various methods. One of the most common methods involves the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid with a yield of around 60-70%.
Applications De Recherche Scientifique
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and biotechnology. 4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the synthesis of novel materials such as polymers and hydrogels.
Propriétés
IUPAC Name |
4-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-16(11-19-21(12)15-5-3-2-4-6-15)17(22)20-14-9-7-13(8-10-14)18(23)24/h2-6,11,13-14H,7-10H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWXYYYDVLWPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)